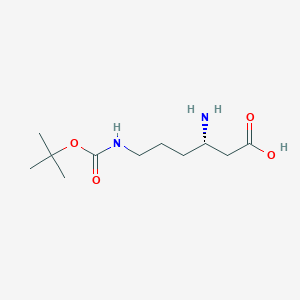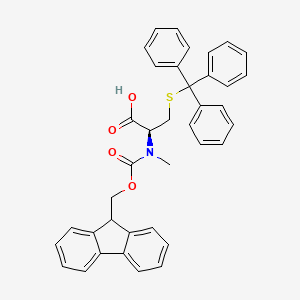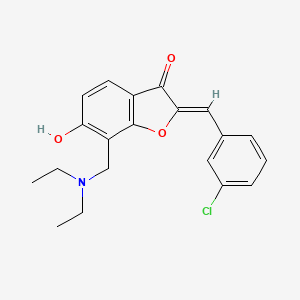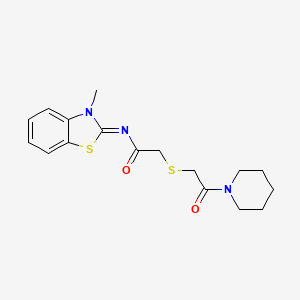
(3,3-Diethoxyprop-1-yn-1-yl)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3,3-Diethoxyprop-1-yn-1-yl)trimethylsilane” is a chemical compound with the molecular formula C10H20O2Si . It has an average mass of 200.350 Da and a monoisotopic mass of 200.123260 Da . It is also known by other names such as “3,3-diethoxyprop-1-yn-1-yl trimethylsilane” and "1-trimethylsilyl-3,3-diethoxy-1-propyne" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 20 hydrogen atoms, 2 oxygen atoms, and 1 silicon atom .Physical and Chemical Properties Analysis
“this compound” has a density of 0.9±0.1 g/cm3, a boiling point of 214.5±20.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . Its enthalpy of vaporization is 43.2±3.0 kJ/mol, and it has a flash point of 66.3±22.2 °C . The index of refraction is 1.432, and it has a molar refractivity of 58.5±0.3 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 6 freely rotating bonds .Applications De Recherche Scientifique
Synthesis and Polymer Applications
- Organoelement Copolymers : Research conducted by Milenin et al. (2018) introduced a method for synthesizing new organoelement copolymers based on polydimethylsiloxanes and aminophosphonates, starting from commercially available alkoxysilanes. These copolymers exhibit unique thermophysical and rheological properties, highlighting the potential for silane compounds in the development of novel polymeric materials (Milenin et al., 2018).
Materials Science and Electrochemistry
- Electrolyte Solvents for Li-ion Batteries : A study by Amine et al. (2006) synthesized novel silane compounds used as non-aqueous electrolyte solvents in lithium-ion batteries. These silane-based electrolytes demonstrated high lithium-ion conductivities and stability, suggesting significant potential for silane compounds in improving battery performance (Amine et al., 2006).
Organic Synthesis and Catalysis
- Efficient Synthesis of Enynes : Feuerstein et al. (2006) described a tetraphosphine–palladium-catalyzed reaction of vinyl bromides with terminal alkynes, including 3,3-diethoxyprop-1-yne, leading to the formation of 1,3-enynes. This process underscores the utility of silane and alkynyl compounds in facilitating important organic transformations (Feuerstein et al., 2006).
Low-k Dielectric Materials
- Organosilicate Low-k Films : Comparative studies have shown that organosilicate precursors, including those related to diethoxymethylsilane, can be used to produce low-k films with superior electrical performance and thermal stability. These findings highlight the relevance of silane compounds in the fabrication of advanced dielectric materials for microelectronics (Cheng et al., 2011).
Propriétés
IUPAC Name |
3,3-diethoxyprop-1-ynyl(trimethyl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2Si/c1-6-11-10(12-7-2)8-9-13(3,4)5/h10H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRSJACTZKYOAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#C[Si](C)(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(1R,2S,3S,4S,5R,6R,8S,10S,13R,16R,17S,18S)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/no-structure.png)

![N-[1-(4-Methylmorpholin-2-yl)ethyl]prop-2-enamide](/img/structure/B2612548.png)



![2-(Dimethylamino)benzo[d]thiazol-6-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2612557.png)

![2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2612560.png)
![(2-(3-fluorophenyl)-9-methyl-4-((2-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2612562.png)


![1-imidazo[1,2-a]pyrimidin-3-yl-Ethanone](/img/structure/B2612566.png)
